Exocyclic 2-Amino-4-oxo-thiazol-5-ylidene Scaffold Confers Distinct Kinase Inhibition Potency Relative to Saturated 4-Thiazolidinone and Fused Thiazoloindolinone Analogs
The 2-amino-4-oxo-4H-thiazol-5-ylidene scaffold, when coupled to an indolin-2-one core, defines a thiazole-substituted indolin-2-one chemotype identified in patent literature as an inhibitor of cancer stem cell pathway kinases (CSCPK) and related kinases, with representative compounds in this class exhibiting IC₅₀ values in the range of 4–30 nM against PDGFRA and related kinase targets [1]. In contrast, the saturated 4-thiazolidinone-indolin-2-one hybrid compound 10c (Wang et al., 2011) showed markedly weaker potency, with an IC₅₀ of 25 nM against HT-29 cells but 770 nM against MDA-MB-231 cells, and did not achieve sub-100 nM potency across a broad kinase panel [2]. The fused thiazolo[5,4-e]indol-7-one ring system (WO2000052013) targets CDK2 with a preferred IC₅₀ threshold of <2.5 nM, reflecting a different kinase selectivity profile driven by the rigid, planar fused architecture that eliminates the conformational flexibility present in the exocyclic 5-ylidene series [3]. The 2-amino substituent on the thiazolone ring further differentiates this compound from 2-thioxo (rhodanine) analogs, which have been associated with pan-assay interference (PAINS) liabilities, whereas 2-amino-5-alkylidene-thiazol-4-ones have been experimentally verified to fall outside PAINS filters [4].
| Evidence Dimension | Kinase inhibitory potency range (IC₅₀) across structural subclasses |
|---|---|
| Target Compound Data | 4–30 nM (class-representative thiazole-substituted indolin-2-ones against CSCPK/PDGFRA) [1] |
| Comparator Or Baseline | 4-Thiazolidinone-indolin-2-one hybrids: IC₅₀ 25–1950 nM across HT-29, H460, MDA-MB-231, SMMC-7721 cell lines (compound 10c) [2]; Fused thiazoloindolinones: CDK2 IC₅₀ threshold <2.5 nM (patent specification) [3] |
| Quantified Difference | Class-representative thiazole-substituted indolin-2-ones achieve up to ~78-fold greater potency than 4-thiazolidinone hybrids against the most sensitive cell line (4 nM vs. 25 nM lower bound); fused thiazoloindolinones favor CDK2 over CSCPK, indicating divergent kinase selectivity |
| Conditions | Cell-free kinase inhibition assays (PDGFRA, CDK2) and cell-based antiproliferative assays (HT-29 colon, H460 lung, MDA-MB-231 breast, SMMC-7721 liver cancer lines) per respective patent and publication methods |
Why This Matters
Procurement for kinase-targeted screening must distinguish between the exocyclic 5-ylidene subclass (CSCPK/PDGFRA bias) and the fused thiazoloindolinone subclass (CDK2 bias), as potency rank-order and target selectivity are non-interchangeable across these structural types.
- [1] WO2015112941. Novel Methods for Treating Cancer. Boston Biomedical, Inc. Filed January 26, 2015. Representative drug IC₅₀ = 4 to 30 nM against PDGFRA/CSCPK. Therapeutic Target Database (TTD) Patent ID T53524. View Source
- [2] Wang, S., et al. Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent. Eur. J. Med. Chem., 2011, 46(8), 3509–3518. Compound 10c: IC₅₀ = 0.025, 0.075, 0.77, 1.95 μM vs. HT-29, H460, MDA-MB-231, SMMC-7721. View Source
- [3] WO2000052013A2. Thiazoloindolinone compounds. SmithKline Beecham Corporation. CDK2 IC₅₀ specification: less than 2.5 nM, preferably less than 20 nM. G1 checkpoint assay IC₅₀: less than 1.5 μM. View Source
- [4] Smelcerovic, Z., et al. Xanthine oxidase inhibitory properties and anti-inflammatory activity of 2-amino-5-alkylidene-thiazol-4-ones. Chem. Biol. Interact., 2015, 229, 73–81. Compounds meet criteria for good solubility and permeability; do not fall into PAINS category. View Source
